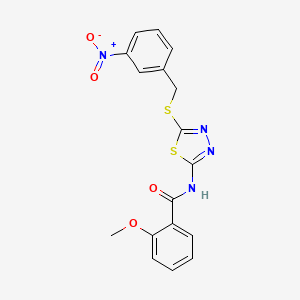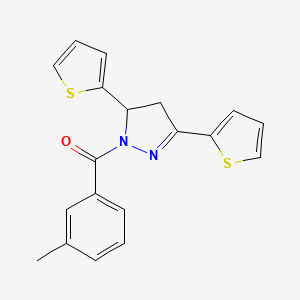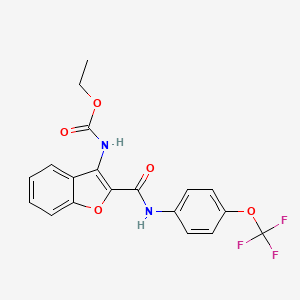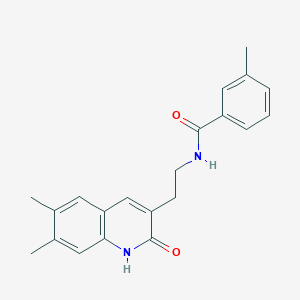
N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-methylbenzamide, also known as DMQX, is a chemical compound that belongs to the family of quinoxaline derivatives. It is a potent and selective antagonist of the ionotropic glutamate receptor, specifically the AMPA receptor subtype. DMQX has been extensively studied for its potential applications in neuroscience research, particularly in the investigation of synaptic plasticity and neurodegenerative diseases.
科学的研究の応用
Anticancer Activity
Quinolone derivatives, including our compound of interest, have shown promise in cancer research. Their unique chemical structure allows for interactions with cellular components, leading to potential antiproliferative effects. Researchers investigate their ability to inhibit specific cancer cell lines, explore mechanisms of action, and optimize their efficacy as potential chemotherapeutic agents .
Antibacterial Properties
Quinolones have a rich history in antibacterial drug development. While our compound is not directly used as an antibiotic, its structural features may inspire novel antibacterial agents. Researchers study its interactions with bacterial enzymes, cell membranes, and DNA gyrase, aiming to design more effective antibiotics .
Anti-inflammatory Effects
Inflammation plays a crucial role in various diseases. Quinolone derivatives, including our compound, exhibit anti-inflammatory properties. Researchers investigate their impact on inflammatory pathways, cytokine production, and immune responses. These insights may lead to the development of targeted anti-inflammatory therapies .
Neuroprotective Potential
The central nervous system benefits from quinolone derivatives due to their ability to modulate neurotransmitter receptors and protect neurons. Our compound’s unique structure could contribute to neuroprotection, making it an exciting area of study for neuroscientists .
Metal Chelation and Coordination Chemistry
Quinolones are known for their metal-binding properties. Researchers explore our compound’s ability to chelate metal ions (such as copper, iron, or zinc) and its potential applications in coordination chemistry. Metal complexes formed with quinolones may have therapeutic implications or serve as diagnostic tools .
Photophysical Properties
Quinolone derivatives often exhibit interesting photophysical behavior. Researchers investigate their fluorescence, phosphorescence, and photochemical properties. Our compound’s absorption and emission spectra could find applications in sensors, imaging, or optoelectronic devices .
Drug Delivery Systems
The unique structure of our compound makes it a candidate for drug delivery systems. Researchers explore its encapsulation within nanoparticles, micelles, or liposomes. These systems enhance drug stability, target specific tissues, and improve therapeutic outcomes .
Biochemical Assays and Probes
Quinolones serve as valuable biochemical tools. Our compound can be modified to create fluorescent or radiolabeled probes for specific enzymes, receptors, or cellular processes. These probes aid in understanding biological pathways and disease mechanisms .
特性
IUPAC Name |
N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-13-5-4-6-16(9-13)20(24)22-8-7-17-12-18-10-14(2)15(3)11-19(18)23-21(17)25/h4-6,9-12H,7-8H2,1-3H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHEYPTSVWLNXTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCCC2=CC3=C(C=C(C(=C3)C)C)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-methylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)acetamide](/img/structure/B2537625.png)
![7-(4-fluoroanilino)-2-(2-morpholino-2-oxoethyl)[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2537626.png)
![9-((4-(2,6-dimethoxybenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2537628.png)

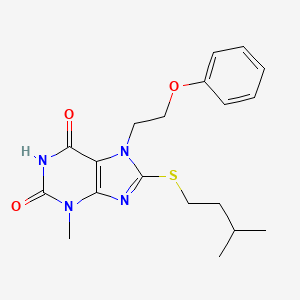
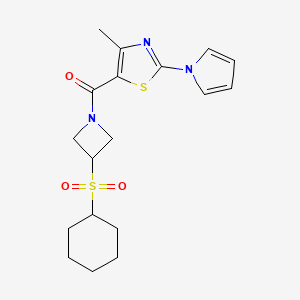


![[(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2537639.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2537640.png)
